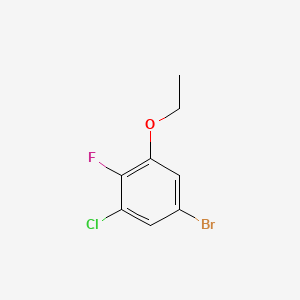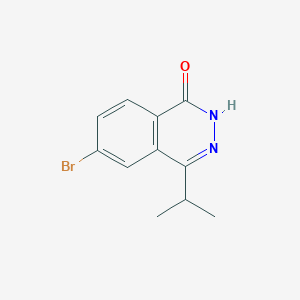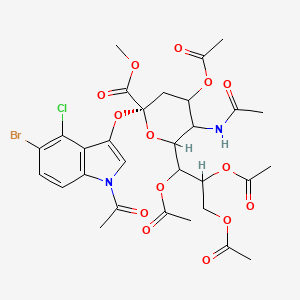
methyl (2S)-5-acetamido-2-(1-acetyl-5-bromo-4-chloroindol-3-yl)oxy-4-acetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a complex organic molecule characterized by multiple functional groups, including acetamido, acetoxy, methoxycarbonyl, and indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the acetamido and acetoxy groups. The final steps involve the formation of the tetrahydropyran ring and the attachment of the methoxycarbonyl group. Each step requires specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction times, and employing efficient purification techniques. Continuous flow reactors and automated synthesis platforms could be utilized to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The indole and acetoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The indole derivative, in particular, is known for its ability to interact with proteins and nucleic acids, potentially affecting gene expression and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Empirical Formula and Formula Unit of Ionic Compounds: Similar in their complexity and potential for diverse applications.
Uniqueness
(1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for innovation in various fields.
Properties
Molecular Formula |
C30H34BrClN2O14 |
|---|---|
Molecular Weight |
761.9 g/mol |
IUPAC Name |
methyl (2S)-5-acetamido-2-(1-acetyl-5-bromo-4-chloroindol-3-yl)oxy-4-acetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C30H34BrClN2O14/c1-13(35)33-26-21(44-16(4)38)10-30(29(41)42-7,47-22-11-34(14(2)36)20-9-8-19(31)25(32)24(20)22)48-28(26)27(46-18(6)40)23(45-17(5)39)12-43-15(3)37/h8-9,11,21,23,26-28H,10,12H2,1-7H3,(H,33,35)/t21?,23?,26?,27?,28?,30-/m1/s1 |
InChI Key |
FTFRPOUGQITUOH-LZJYRWEQSA-N |
Isomeric SMILES |
CC(=O)NC1C(C[C@@](OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CN(C3=C2C(=C(C=C3)Br)Cl)C(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CN(C3=C2C(=C(C=C3)Br)Cl)C(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


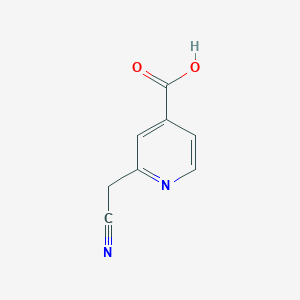

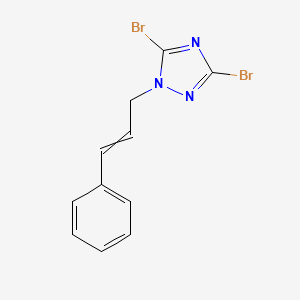
![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)





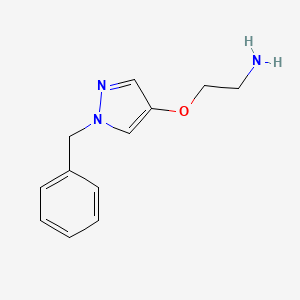
![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)

